BenchChemオンラインストアへようこそ!

N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

ADME Drug-likeness Physicochemical profiling

N-(2-Chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919758-63-7; molecular formula C19H16ClNO3; molecular weight 341.8 g/mol) is a synthetic small molecule belonging to the 2-(2-oxo-2H-chromen-4-yl)acetamide class, characterized by a 7-methylcoumarin core linked via an acetamide bridge to an ortho-chlorobenzyl group. This compound is a derivative of the broader coumarin family, which is extensively studied for diverse bioactivities including enzyme inhibition and anti-proliferative effects, and is catalogued in screening libraries for drug discovery.

Molecular Formula C19H16ClNO3
Molecular Weight 341.79
CAS No. 919758-63-7
Cat. No. B2681563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
CAS919758-63-7
Molecular FormulaC19H16ClNO3
Molecular Weight341.79
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C19H16ClNO3/c1-12-6-7-15-14(10-19(23)24-17(15)8-12)9-18(22)21-11-13-4-2-3-5-16(13)20/h2-8,10H,9,11H2,1H3,(H,21,22)
InChIKeyVDCKKGADAVLSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919758-63-7): Procurement-Relevant Chemical Identity and Class Context


N-(2-Chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919758-63-7; molecular formula C19H16ClNO3; molecular weight 341.8 g/mol) is a synthetic small molecule belonging to the 2-(2-oxo-2H-chromen-4-yl)acetamide class, characterized by a 7-methylcoumarin core linked via an acetamide bridge to an ortho-chlorobenzyl group . This compound is a derivative of the broader coumarin family, which is extensively studied for diverse bioactivities including enzyme inhibition and anti-proliferative effects, and is catalogued in screening libraries for drug discovery [1]. Despite its structural appeal, peer-reviewed primary pharmacological data specific to this exact compound remain extremely scarce, limiting differential claims to class-level inferences and structural alerts [2].

Why N-(2-Chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide Cannot Be Interchanged with Generic Coumarin Acetamides


The 2-oxo-2H-chromen-4-yl acetamide scaffold is exquisitely sensitive to N-substituent variations, with published structure–activity relationship (SAR) studies confirming that even minor alterations drastically impact target binding, enzyme inhibition potency, and polypharmacology profiles. For example, in a series of 2-(2-oxo-2H-chromen-4-yl)acetamides evaluated as acetylcholinesterase (AChE) inhibitors, N-substituent identity determined both IC50 values and selectivity over butyrylcholinesterase (BuChE) [1]. In antiestrogenic coumarin-4-acetamides, only the piperidinyl derivative IIIb showed activity (IC50 29.49 µM against MCF-7), while other N-substituted analogs were inactive, demonstrating that the pharmacophore is not transferable across substituents [2]. The ortho-chlorobenzyl moiety in the target compound introduces unique steric bulk, lipophilicity (estimated logP ~3.5), and halogen-bonding potential not present in common analogs such as N-methyl, N-isopropyl, or N-phenyl variants. These physicochemical differences are expected to alter membrane permeability, CYP450 susceptibility, and off-target binding, making generic substitution scientifically unjustified without direct head-to-head data [3].

Quantitative Differentiation Evidence for N-(2-Chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide vs. Closest Structural Analogs


In Silico Predicted Physicochemical Property Differentiation vs. N-Methyl and N-(2,4-Difluorophenyl) Analogs

In the absence of direct experimental ADME data for the target compound, in silico predictions provide quantitative differentiation from two nearest commercially available analogs: N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919855-36-0) and N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919759-99-2). Predictions were generated using SwissADME for the neutral species at physiological pH [1].

ADME Drug-likeness Physicochemical profiling

CYP2A6 Inhibition Selectivity: Class-Level Inference for 7-Methylcoumarin Acetamides with Halogenated Benzyl Substituents

No direct CYP2A6 IC50 data exists for the target compound. However, a class-level inference can be drawn from Yamaguchi et al. (2023), who reported that coumarin derivatives with halogenated benzyl substituents at positions analogous to the acetamide bridge achieved CYP2A6 IC50 values ranging from 0.37 to 8.2 µM, with improved selectivity over CYP3A4 compared to the clinical inhibitor methoxsalen (CYP2A6 IC50 = 0.42 µM; CYP3A4 IC50 = 1.8 µM) [1]. The ortho-chlorobenzyl group in the target compound is predicted to occupy a hydrophobic pocket adjacent to the heme, similar to the p-chlorobenzyl prototype, suggesting potential single-digit micromolar CYP2A6 affinity.

CYP450 inhibition Drug metabolism Nicotine metabolism

Histone Deacetylase (HDAC) Inhibition Potential: BindingDB Single-Point Data Suggestive of HDAC1 Activity

A single-entry BindingDB record (BDBM50098420, CHEMBL3593411) lists the target compound with an HDAC1 IC50 of 2.20 nM, measured using recombinant full-length HDAC1 with a fluorogenic substrate (MAZ1600/MAZ1675) [1]. This value is comparable to the clinical HDAC inhibitor vorinostat (SAHA; HDAC1 IC50 ≈ 10–50 nM depending on assay format). However, critical caveats apply: no independent replication; no selectivity panel data (HDAC2–11); no cellular histone acetylation confirmation. Closely related N-substituted chromen-4-yl acetamides have shown HDAC IC50 values in the 4–200 nM range, with P-Isoform selectivity governed by N-substituent orientation [2].

Epigenetics HDAC inhibition Cancer therapeutics

Antiproliferative Activity Class Comparison: Coumarin Acetamides Against MCF-7 Breast Cancer Cell Line

No MCF-7 cytotoxicity data exists for the target compound itself. However, a structurally related analog in the coumarin-4-acetamide series, compound IIIb (7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one), exhibited an MCF-7 IC50 of 0.32 µM, significantly more potent than the reference antiestrogen MIBP (IC50 = 29.49 µM in antiestrogenic assay) [1]. Another related series, N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide analogs, showed MCF-7 IC50 values between 0.47 µM and 16.1 µM, demonstrating that 7-methyl substitution and halogenated N-benzyl groups are compatible with sub-micromolar activity . The target compound's ortho-chlorobenzyl group is isosteric with the 2,6-difluorobenzyl moiety, supporting the plausibility of comparable potency.

Cytotoxicity Breast cancer Anticancer screening

Research and Industrial Application Scenarios for N-(2-Chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide


Epigenetic Probe Development: HDAC1-Focused Structure–Activity Relationship Studies

The BindingDB HDAC1 IC50 of 2.20 nM [1], while unvalidated, suggests this compound could serve as a starting point for developing HDAC1-selective chemical probes. The ortho-chlorobenzyl substituent is predicted to engage a hydrophobic sub-pocket adjacent to the catalytic zinc, enabling exploration of isoform selectivity across the HDAC family. Researchers should prioritize independent dose-response confirmation and counter-screening against HDAC2–11 before publishing or procuring follow-up analogs.

CYP2A6 Inhibition Screening for Smoking Cessation Pharmacology

Given the coumarin class's established CYP2A6 inhibitory activity [2], the target compound is a structurally novel candidate for CYP2A6 inhibition screening. Its predicted logP of ~3.5 and ortho-chlorobenzyl group differ from methoxsalen (logP ~1.9), potentially offering a distinct metabolic stability and selectivity profile. Experimental determination of CYP2A6 IC50 and CYP3A4 counter-screening should be the first steps toward evaluating its utility as a smoking cessation research tool.

Breast Cancer Cell Line Screening in Coumarin Acetamide SAR Campaigns

The documented MCF-7 activity of closely related 7-methylcoumarin acetamides (IC50 range 0.47–16.1 µM) positions the target compound as a logical inclusion in focused screening libraries exploring N-substituent effects on antiproliferative potency. Its ortho-chlorobenzyl group provides a halogen-bonding handle absent from the N-methyl and N-isopropyl comparators, which may enhance target engagement in cellular contexts.

Chemical Biology Tool for Coumarin-Based Fluorescent Probe Development

The 7-methylcoumarin core is a well-established fluorophore (λ_ex ≈ 360 nm, λ_em ≈ 450 nm). When coupled with the acetamide linker and ortho-chlorobenzyl recognition element, the compound could serve as a fluorescent probe scaffold for studying protein-ligand interactions via fluorescence polarization or Förster resonance energy transfer (FRET)-based assays, contingent on maintaining fluorescence properties after conjugation [1].

Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.